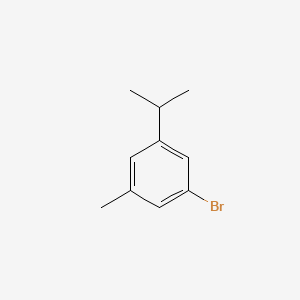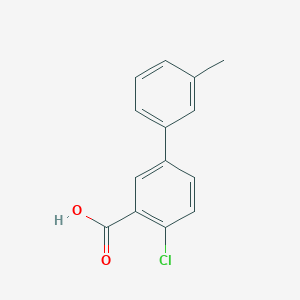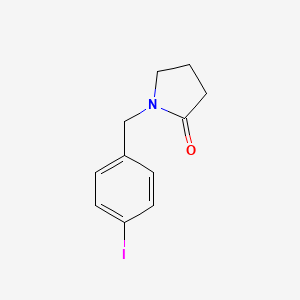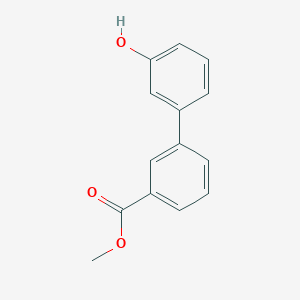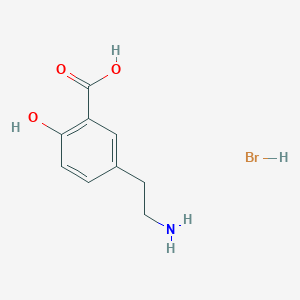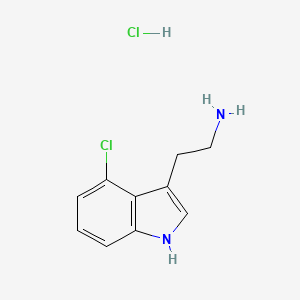
2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride, more commonly known as 4-Chloro-N,N-dimethyltryptamine (4-Chloro-DMT), is a synthetic indolealkylamine compound with a chemical structure similar to that of the neurotransmitter serotonin. 4-Chloro-DMT is a potent psychedelic drug that has been used in scientific research for its possible applications in the treatment of certain mental health disorders.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been studied for its potential applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). In animal studies, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been shown to produce antidepressant-like effects, as well as anxiolytic and anti-inflammatory effects. In addition, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been studied for its potential applications in the treatment of addiction and substance use disorders, as well as for its potential use as a cognitive enhancer.
Wirkmechanismus
The exact mechanism of action of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% is not fully understood. However, it is believed that 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% acts as a partial agonist of the serotonin 5-HT2A receptor, as well as a partial agonist of the serotonin 5-HT1A receptor. It is also believed that 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% interacts with other receptors, such as the dopamine D2 receptor and the glutamate NMDA receptor, to produce its effects.
Biochemical and Physiological Effects
2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been shown to produce a wide range of biochemical and physiological effects. In animal studies, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been shown to produce antidepressant-like effects, anxiolytic effects, anti-inflammatory effects, and cognitive enhancing effects. In addition, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been shown to produce changes in heart rate, respiration rate, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% for lab experiments is its potency. 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% is a very potent psychedelic drug, and as such, it can be used in very small doses to produce desired effects. This makes it ideal for use in lab experiments. However, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% is not approved for human use, and as such, it is not available in many countries. In addition, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% is a Schedule I substance in the United States, meaning that it is illegal to possess or use it without a license.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95%. For example, further research could be conducted to better understand the mechanism of action of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% and its potential applications in the treatment of mental health disorders. In addition, further research could be conducted to explore the potential use of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% as a cognitive enhancer. Finally, further research could be conducted to explore the potential use of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% as an anti-addiction drug.
Synthesemethoden
2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% can be synthesized from indole and chloroethanol in a reaction catalyzed by hydrochloric acid. The reaction proceeds in two steps. First, the indole reacts with the chloroethanol to produce the intermediate 2-(4-chloro-1H-indol-3-yl)ethan-1-ol. Second, the intermediate is reacted with hydrochloric acid to produce 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% hydrochloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the intermediate.
Eigenschaften
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSSURHOFVTAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1H-indol-3-YL)ethanamine hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


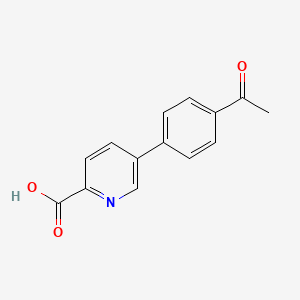
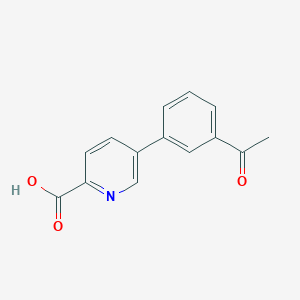



![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)
